molecular formula C11H9N B098892 1-(prop-2-yn-1-yl)-1H-indole CAS No. 19017-00-6

1-(prop-2-yn-1-yl)-1H-indole

Cat. No. B098892
CAS RN: 19017-00-6
M. Wt: 155.2 g/mol
InChI Key: YOQSGKCJBGEXMU-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which efficiently produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . Another approach utilizes prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process to access hexahydropyrrolo[3,2-b]indoles . Additionally, a metal-free synthesis method using N-iodosuccinimide-mediated cyclization of 1-(2'-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .

Molecular Structure Analysis

The molecular structure of indole derivatives can vary significantly. For instance, the title compound in one study, 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl}-1H-indole, exhibits a planar indole unit and a dihedral angle of 78.09° with the propyne-substituted phenyl ring . This structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The gold-catalyzed cycloisomerization mentioned earlier is suggested to involve activation of the alkyne moiety by the gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products . The phosphinoylation/cyclization/isomerization process is another example where a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles leads to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the planarity of the indole unit and the dihedral angle with substituents affect the molecule's crystal packing and intermolecular interactions . Hydrogen bonding and π-π interactions also play a role in the solid-state structure of these compounds, as seen in the crystal structure of (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate . These properties are essential for the design and development of indole-based pharmaceuticals.

Scientific Research Applications

  • Synthesis of 1-Aminocarbazoles

    • Indole derivatives, including 1-(prop-2-yn-1-yl)-1H-indole, are used in synthesizing 1-aminocarbazoles, crucial in medicinal chemistry. A study by Facoetti et al. (2011) demonstrates a novel one-pot reaction for this purpose, starting from 2-acetyl-1H-indole and utilizing prop-2-yn-1-ols in the process (Facoetti et al., 2011).
  • Cholinesterase and Monoamine Oxidase Dual Inhibitor

    • Research by Bautista-Aguilera et al. (2014) identifies indole derivatives as potential cholinesterase and monoamine oxidase dual inhibitors, potentially useful for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
  • Gold-Catalyzed Cycloisomerizations

    • Kothandaraman et al. (2011) present a method for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols using gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols. This process highlights the versatility of indole compounds in organic synthesis (Kothandaraman et al., 2011).
  • Anti-Inflammatory Agents

    • A study by Rehman et al. (2022) focuses on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, evaluated for anti-inflammatory activity, indicating the therapeutic potential of indole derivatives in inflammation treatment (Rehman et al., 2022).
  • Synthesis of Thiazolo[3,2-a]indoles

    • Majumdar and Nath (2011) describe the synthesis of 3-benzylthiazolo[3,2-a]indoles using 2-(prop-2-ynylthio)-1H-indoles, showcasing the utility of indole derivatives in creating complex molecular structures (Majumdar & Nath, 2011).
  • Metal-Free Synthesis of 1H-Indole-2-Carbaldehydes

    • Another study by Kothandaraman et al. (2013) presents a metal-free method for preparing 1H-indole-2-carbaldehydes, demonstrating the eco-friendly and efficient use of indole compounds in organic synthesis (Kothandaraman & Chan, 2013).

Future Directions

The future directions for research on “1-(prop-2-yn-1-yl)-1H-indole” could potentially include further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

1-prop-2-ynylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQSGKCJBGEXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AJ Jivani, KM Kapadiya, RC Khunt - Russian Journal of Organic …, 2021 - Springer
Two new pharmacologically active series of N-alkyne-substituted indole–thiazoles and C-alkyne-substituted benzylidene–thiazoles were synthesized by a two-step procedure involving …
Number of citations: 1 link.springer.com
S Basceken, S Kaya, M Balci - The Journal of Organic Chemistry, 2015 - ACS Publications
Gold-catalyzed and NaH-supported intramolecular cyclization of N-propargyl indole derivatives with pyrazole and pyrrole units attached to indole is described. An efficient route to the …
Number of citations: 46 pubs.acs.org
M Bakherad, A Keivanloo, Z Bakherad… - Journal of the …, 2019 - Wiley Online Library
Magnetized water (MW) is used as a green and new solvent‐promoting medium for the one‐pot, three‐component synthesis of novel 1,2,3‐triazole‐linked indoles catalyzed by copper …
Number of citations: 10 onlinelibrary.wiley.com
RR Zalte, AA Festa, PV Raspertov… - The Journal of …, 2022 - ACS Publications
Interactions of N-(propargyl)indole-2-carbonitriles with nitrogen nucleophiles were studied. It was found that lithium hexamethyldisilazane (LiHMDS)-promoted reactions give mixtures of …
Number of citations: 4 pubs.acs.org
J Wang, HT Zhu, S Chen, Y Xia, DP Jin… - The Journal of …, 2016 - ACS Publications
A strategy for the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives is presented. This …
Number of citations: 21 pubs.acs.org
N Haider, T Kabicher - MolBank, 2007 - mdpi.com
The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene…
Number of citations: 1 www.mdpi.com
XY Zhu, M Li, YP Han, S Chen, XS Li… - The Journal of Organic …, 2017 - ACS Publications
A copper-catalyzed oxidative cyclization procedure has been developed for the production of 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones via the direct sulfonylation of N-propargyl-…
Number of citations: 48 pubs.acs.org
A Hrizi, M Cailler, M Romdhani-Younes, Y Carcenac… - Molecules, 2021 - mdpi.com
An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-…
Number of citations: 1 www.mdpi.com
M Bakherad, A Keivanloo, N Rahmani… - Organic Chemistry …, 2021 - orgchemres.org
A series of novel 1,2,3-triazoles-linked indole derivatives were prepared by the reaction of 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with aryl azides via copper-catalyzed azide-…
Number of citations: 2 www.orgchemres.org
A Dupeux, V Michelet - The Journal of Organic Chemistry, 2021 - ACS Publications
A novel and mild synthetic route for the preparation of functionalized polycyclic indole skeletons via a gold-mediated cycloisomerization/alkoxylation of 1,6-aldehyde-yne has been …
Number of citations: 7 pubs.acs.org

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